molecular formula C15H15FIN3O B213514 (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone

Cat. No. B213514
M. Wt: 399.2 g/mol
InChI Key: IMYNGIVVUNJAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone is not fully understood, but it is believed to work by inhibiting specific enzymes or pathways involved in cancer cell growth and inflammation. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone has a range of biochemical and physiological effects, including inhibiting cancer cell growth, reducing inflammation, and altering gene expression. However, further research is needed to fully understand the effects of this compound on the body.

Advantages and Limitations for Lab Experiments

One advantage of using (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone in lab experiments is its potential as a treatment for cancer and inflammation. However, limitations include the need for further research to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several potential future directions for research on (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone. These include:
1. Further investigation of the mechanism of action of this compound to fully understand its effects on cancer cells and inflammation.
2. Exploration of the potential side effects of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone on the body.
3. Investigation of the potential use of this compound in combination with other drugs to enhance its effectiveness as a treatment for cancer and inflammation.
4. Exploration of the potential use of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone in other disease areas, such as autoimmune disorders.
5. Development of new synthesis methods for (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone to improve its yield and purity.
In conclusion, (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone is a chemical compound that has shown potential as a treatment for cancer and inflammation. Further research is needed to fully understand its mechanism of action, potential side effects, and potential use in other disease areas.

Synthesis Methods

The synthesis of (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone has been achieved through various methods, including the reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine with 6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-one in the presence of a catalyst. Other methods have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in inhibiting the growth of cancer cells and has been investigated as a potential treatment for various types of cancer. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has shown activity in reducing inflammation in animal models.

properties

Product Name

(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(4-iodo-1-methyl-1H-pyrazol-3-yl)methanone

Molecular Formula

C15H15FIN3O

Molecular Weight

399.2 g/mol

IUPAC Name

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-iodo-1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C15H15FIN3O/c1-9-3-4-10-7-11(16)5-6-13(10)20(9)15(21)14-12(17)8-19(2)18-14/h5-9H,3-4H2,1-2H3

InChI Key

IMYNGIVVUNJAIS-UHFFFAOYSA-N

SMILES

CC1CCC2=C(N1C(=O)C3=NN(C=C3I)C)C=CC(=C2)F

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=NN(C=C3I)C)C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.